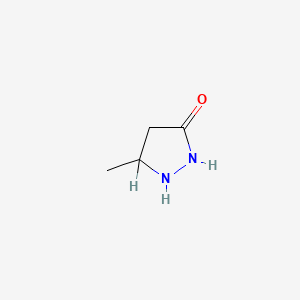

5-Methyl-3-pyrazolidinone

Description

Structure

3D Structure

Properties

CAS No. |

10234-76-1 |

|---|---|

Molecular Formula |

C4H8N2O |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

5-methylpyrazolidin-3-one |

InChI |

InChI=1S/C4H8N2O/c1-3-2-4(7)6-5-3/h3,5H,2H2,1H3,(H,6,7) |

InChI Key |

WYVJDRGXWOXCCH-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)NN1 |

Canonical SMILES |

CC1CC(=O)NN1 |

Other CAS No. |

10234-76-1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 3 Pyrazolidinone and Its Analogs

Classical and Established Synthetic Routes to the 3-Pyrazolidinone Core

The foundational methods for constructing the 3-pyrazolidinone ring system have been well-established for decades and typically involve the formation of the heterocyclic ring through the reaction of a hydrazine (B178648) derivative with a suitable three-carbon backbone.

Cyclocondensation Reactions with Hydrazine Derivatives

Cyclocondensation reactions are a cornerstone in the synthesis of 3-pyrazolidinones. These reactions involve the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule, such as water. The use of hydrazine and its derivatives as a key building block is a common theme in these syntheses. researchgate.netarkat-usa.org

A prevalent and versatile method for synthesizing the 3-pyrazolidinone core is the reaction of hydrazine derivatives with α,β-unsaturated esters. researchgate.netarkat-usa.org This approach is valued for its directness and the availability of a wide range of starting materials. researchgate.net The reaction typically proceeds through a Michael addition of the hydrazine to the β-position of the unsaturated ester, followed by an intramolecular cyclization to form the pyrazolidinone ring.

The reaction conditions can be controlled to favor the desired product, often involving heating the reactants with or without a catalyst. researchgate.net For instance, heating α,β-unsaturated esters like acrylates with an excess of hydrazine hydrate (B1144303) is a general method for preparing 3-pyrazolidinones. researchgate.net Catalytic systems, including copper or nickel complexes, can be employed to facilitate the reaction, often under milder conditions. For example, the reaction of 3-chloro-2-hydrazinopyridine (B1363166) with diethyl maleate (B1232345) in the presence of a copper catalyst at 35°C yields the corresponding pyrazolidinone derivative in good yield and purity.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Purity |

| Hydrazine derivative | α,β-Unsaturated ester | Copper or Nickel complexes, 20-50°C | Pyrazolidinone derivative | - | - |

| 3-chloro-2-hydrazinopyridine | Diethyl maleate | Copper catalyst, 35°C, 4 hours | Pyrazolidinone derivative | 78% | 96% |

| Ethyl methacrylate | Hydrazine hydrate | 80°C, then 390°C under reduced pressure | 4-methylpyrazolidin-3-one | - | - |

Another classical and widely used approach for the synthesis of pyrazolidinone and pyrazolone (B3327878) derivatives is the cyclocondensation of β-ketoesters with hydrazines. beilstein-journals.org This reaction is a fundamental method in heterocyclic chemistry, known for its efficiency in constructing the five-membered ring system. beilstein-journals.org The process involves the initial reaction of the hydrazine with the keto group of the β-ketoester to form a hydrazone, which then undergoes intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl group, leading to the formation of the pyrazolidinone or pyrazolone ring after dehydration.

The reaction is often carried out under acidic or basic catalysis or simply by heating the reactants together. For example, the reaction of methyl-3-cyclopropyl-3-oxopropionate with phenylhydrazine (B124118) in refluxing acetic acid is a documented one-pot synthesis of a pyrazolone derivative. This method allows for the introduction of substituents at various positions of the pyrazolidinone ring by choosing appropriately substituted β-ketoesters and hydrazines.

| Reactant 1 | Reactant 2 | Conditions | Product |

| β-Ketoester | Hydrazine derivative | Acetic acid, reflux | Pyrazolone derivative |

| Methyl-3-cyclopropyl-3-oxopropionate | Phenylhydrazine | Acetic acid, reflux | 4-Cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |

The synthesis of 3-pyrazolidinones can also be achieved through the reaction of hydrazine derivatives with various carboxylic acid derivatives. researchgate.net This approach offers flexibility in the choice of starting materials. 3-Pyrazolidinone and its derivatives are essentially cyclic hydrazides of 3-hydrazinopropanoic acid. researchgate.netarkat-usa.org Therefore, methods that form this hydrazide linkage followed by cyclization are central to this synthetic strategy.

One such method involves a two-stage process where a hydrazine and a carboxylic acid component first react to form a hydrazide. This intermediate is then cyclized in a second step to yield the corresponding 3-pyrazolidinone. google.com The cyclization step often requires the presence of an acidic catalyst and heating. google.com Alternatively, the reaction can be performed in a one-step process where the formation of the hydrazide and its subsequent cyclization occur in the same reaction vessel, which also necessitates an acidic catalyst. google.com For example, reacting a β-hydroxycarboxylic acid ester with an arylhydrazine can lead to the formation of the arylhydrazide, which is then cyclized. google.com

Employing β-Ketoesters

Routes from β-Hydroxy Esters

An alternative pathway to 3-pyrazolidinones involves the use of β-hydroxy esters as precursors. researchgate.netarkat-usa.org In this method, the hydroxyl group is typically converted into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), to facilitate the subsequent intramolecular cyclization with hydrazine.

For instance, racemic 4-benzyloxycarbonylamino-3-pyrazolidinone was synthesized from methyl N-benzyloxycarbonyl-O-tosylserinate and hydrazine hydrate. arkat-usa.org More recently, non-racemic 3-pyrazolidinones have been prepared starting from L-phenylalanine. arkat-usa.org The amino acid is converted to a β-keto ester, which is then reduced to a β-hydroxy ester. arkat-usa.org Mesylation of the hydroxyl group followed by treatment with hydrazine or a substituted hydrazine leads to the formation of the pyrazolidinone ring. arkat-usa.org This route is particularly valuable for the synthesis of chiral 3-pyrazolidinones.

| Starting Material | Key Intermediate | Reagents for Cyclization | Product |

| Methyl N-benzyloxycarbonyl-O-tosylserinate | - | Hydrazine hydrate | Racemic 4-benzyloxycarbonylamino-3-pyrazolidinone |

| N-Cbz-(S)-3-phenylalanine | (3R,4S)-β-hydroxy ester mesylate | Hydrazine hydrate | Epimeric mixture of pyrazolidin-3-ones |

| N-Cbz-(S)-3-phenylalanine | (3R,4S)-β-hydroxy ester mesylate | Methylhydrazine | Regioisomeric and epimeric mixture of pyrazolidin-3-ones |

Advanced and Stereoselective Synthesis of 5-Methyl-3-pyrazolidinone Derivatives

Modern synthetic efforts have focused on developing advanced and stereoselective methods to produce enantiomerically pure or enriched this compound derivatives. These methods are crucial for applications where specific stereoisomers are required, such as in the development of chiral catalysts or pharmaceuticals.

Enantioselective and diastereoselective cycloaddition reactions are powerful tools for creating chiral 5-substituted pyrazolidinones. One of the most significant approaches is the [3+2] cycloaddition of azomethine imines with various dipolarophiles. mdpi.comnih.gov These reactions can be catalyzed by chiral Lewis acids or organocatalysts to induce high levels of stereocontrol. mdpi.comnih.gov For example, copper(II)-catalyzed [3+2] cycloadditions of N,N'-cyclic azomethine imines with 2-acryloyl-3-pyrazolidinones have been shown to produce cycloadducts with high diastereoselectivities and enantioselectivities. nih.gov

The use of chiral auxiliaries attached to the pyrazolidinone core is another strategy to achieve stereoselective synthesis. For instance, camphor-derived pyrazolidinones have been employed as chiral auxiliaries to direct the stereochemical outcome of reactions, leading to functionalized 3-pyrazolidinones with high stereoselectivity.

Furthermore, synthetic strategies starting from chiral precursors, such as α-amino acids, provide a reliable route to enantiomerically pure 3-pyrazolidinones. researchgate.net For example, N-protected glycines can be converted in a multi-step sequence involving Masamune-Claisen homologation, reduction, O-mesylation, and finally cyclization with a hydrazine derivative to yield 5-aminoalkyl-3-pyrazolidinones. researchgate.net

These advanced methods offer precise control over the three-dimensional structure of the target molecules, which is a critical aspect of modern organic synthesis.

Asymmetric Synthetic Strategies for Chiral Pyrazolidinones

The synthesis of chiral pyrazolidinones, which are significant for their potential as antibacterial agents, has been a focus of considerable research. A key strategy involves the asymmetric synthesis of 4-[(t-butoxycarbonyl)amino]-pyrazolidin-3-one. researchgate.net A critical step in this synthesis is the cyclization of a precursor molecule via a Mitsunobu reaction. researchgate.net This reaction is facilitated by using a trifluoroacetyl group to activate the terminal nitrogen atom, enabling the ring closure to form the chiral pyrazolidinone core. researchgate.net

Another approach involves the use of chiral auxiliaries to control stereochemistry. For example, chiral 3-substituted benzosultams have been synthesized through the enantioselective Ru(II)-catalyzed transfer hydrogenation of the corresponding sulfonylimines. These benzosultams are then used as chiral auxiliaries in the asymmetric azidation of their N-acyl derivatives, achieving high π-facial selectivities of up to 99:1. researchgate.net

Furthermore, the reaction of ethyl (2S,3R)-3-chloro-2-(dialkylamino)-3-phenylpropanoates with hydrazine monohydrate leads to the formation of pyrazolidin-3-ones. This transformation proceeds through the selective opening of an in situ generated aziridinium (B1262131) ion, followed by intramolecular amidation to yield the pyrazolidinone ring. researchgate.net Non-racemic 3-pyrazolidinones have also been prepared starting from L-phenylalanine. arkat-usa.org

Enantioselective Conjugate Addition Methodologies

Enantioselective conjugate addition, a type of aza-Michael reaction, is a powerful tool for the stereocontrolled synthesis of pyrazolidinone precursors and related structures. tandfonline.comchinesechemsoc.org This method often employs chiral auxiliaries or catalysts to induce asymmetry. For instance, the conjugate addition of hydroxylamines to pyrazolidinone acrylamides can be achieved with high enantioselectivity. tandfonline.comchinesechemsoc.org Similarly, chiral isoxazolidones have been utilized in the efficient synthesis of enantiomerically pure β2-amino acids, which are valuable building blocks. tandfonline.com

Dual-catalyst systems, combining transition metal photoredox catalysis with chiral Lewis acid catalysis, have emerged as an effective strategy for the highly enantioselective addition of photogenerated α-amino radicals to Michael acceptors. nih.gov This cooperative catalysis approach provides a general method to generate and control the reactivity of these intermediates. nih.gov For example, the reaction between an α-silylmethyl aniline (B41778) and crotonyl oxazolidinone, irradiated with a fluorescent light bulb in the presence of a ruthenium catalyst, yields the conjugate addition product. nih.gov The use of chiral Lewis acids in conjunction with photoredox catalysts offers a robust approach to controlling stereochemistry in such photocatalytic reactions. nih.gov

Multi-Component and Cascade Reaction Approaches

Multi-component reactions (MCRs) and cascade reactions offer efficient pathways to complex molecular architectures like pyrazolidinones from simple starting materials in a single pot, enhancing atom economy and reducing waste. wikipedia.orgtcichemicals.comnih.gov

A notable cascade reaction involves the rhodium(III)-catalyzed C-H bond activation and intramolecular cyclization of pyrazolidinones with iodonium (B1229267) ylides to synthesize pyrazolo[1,2-a]cinnolines. researchgate.net This process is characterized by good regioselectivity and tolerance of various functional groups under mild conditions. researchgate.net Another example is the synthesis of pyrazolidinone fused cinnolines from the reaction of 1-phenylpyrazolidinones with vinylene carbonate, which proceeds via C-H bond cleavage followed by C-C/C-N bond formation and C-O bond cleavage. researchgate.net

The Ugi four-component reaction (Ugi-4CR) is another powerful MCR used in this context. Pyrazolidinones can be synthesized in a two-step sequence starting from α-hydrazonocarboxylic acids. beilstein-journals.org Following a Ugi coupling, the resulting hydrazone undergoes a copper-triggered [3+2] cycloaddition/aerobic oxidation cascade. beilstein-journals.org This cascade can also be initiated by acetic acid. beilstein-journals.org

Organocatalytic approaches have also been developed. For instance, an enantioselective aza-Michael/hemiaminal formation cascade process using enals and N,N'-disubstituted hydrazides, catalyzed by a pyrrolidine (B122466) and benzoic acid system, yields bicyclic pyrazolidin-3-ols with high stereoselectivity. researchgate.net

| Reaction Type | Key Features | Starting Materials | Products | Ref |

| Rh(III)-catalyzed cascade | C-H activation, intramolecular cyclization | Pyrazolidinones, iodonium ylides | Pyrazolo[1,2-a]cinnolines | researchgate.net |

| Cascade Reaction | C-H cleavage, C-C/C-N formation | 1-Phenylpyrazolidinones, vinylene carbonate | Pyrazolidinone fused cinnolines | researchgate.net |

| Ugi-4CR / Cascade | [3+2] cycloaddition, aerobic oxidation | α-Hydrazonocarboxylic acids | Fused pyrazolidinones | beilstein-journals.org |

| Organocatalytic cascade | aza-Michael/hemiaminal formation | Enals, N,N'-disubstituted hydrazides | Bicyclic pyrazolidin-3-ols | researchgate.net |

Preparation of Fused and Bicyclic Pyrazolidinone Systems

Synthesis of Pyrazolo[1,2-a]pyrazoles

The synthesis of pyrazolo[1,2-a]pyrazoles, a class of bicyclic pyrazolidinones, is often achieved through [3+2] cycloaddition reactions of azomethine imines. mdpi.com These azomethine imines, derived from the condensation of 1,2-unsubstituted pyrazolidin-3-ones with aldehydes or ketones, are stable and easy to handle. mdpi.com The cycloaddition with alkynes, particularly terminal ynones, can be catalyzed by heterogeneous catalysts like silica (B1680970) gel-bound Cu(II)-enaminone complexes, leading to the regioselective formation of pyrazolo[1,2-a]pyrazoles. mdpi.com

Rhodium(III)-catalyzed redox-neutral C-H activation/[3+3] cyclization of 2-benzyl-2H-indazole-6-carboxylic acids with iodonium ylides under microwave irradiation has also been reported for the synthesis of related fused systems. researchgate.net Furthermore, condition-controlled divergent reactions of 1-arylpyrazolidinones with allenyl acetates allow for the selective synthesis of structurally diverse pyrazolo[1,2-a]pyrazolones through either mono or double C-H bond alkenylation-annulation. rsc.org A rhodium(III)-catalyzed [4+1] annulation of 1-phenylpyrazolidinones with alkynyl cyclobutanols provides another selective route to these bicyclic structures. acs.org

1,3-Dipolar cycloadditions of azomethine imines derived from rel-(4R,5R)-4-benzoylamino-5-phenyl-3-pyrazolidinone with various dipolarophiles proceed with high regio- and stereoselectivity to afford the corresponding pyrazolo[1,2-a]-pyrazoles. researchgate.netresearchgate.net

Formation of Tetrahydropyrazolo[1,5-c]pyrimidines

The synthesis of the tetrahydropyrazolo[1,5-c]pyrimidine scaffold has been explored as these compounds are attractive for medicinal chemistry. nih.gov A multi-step synthesis has been developed for tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones, starting from methyl acrylate. researchgate.net The key steps involve the formation of 5-{2-[(alkyl)(benzyloxycarbonyl)amino]ethyl}pyrazolidin-3-ones, followed by selective alkylation and subsequent hydrogenolytic deprotection and cyclization. researchgate.netresearchgate.net

Reduction of the aromatic pyrimidine (B1678525) ring in pyrazolo[1,5-a]pyrimidines using complex hydrides like sodium borohydride (B1222165) is a common method to access the tetrahydropyrazolo[1,5-a]pyrimidine core. nih.gov This dearomatization can lead to the formation of both syn- and anti-configured isomers, expanding the structural diversity of the products. nih.gov Hydrogenation of trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines has been shown to preferentially lead to the formation of 2-aminopyrimidines, while non-trifluoromethylated analogs favor the formation of the tetrahydropyrimidine (B8763341) ring. beilstein-archives.org

Intramolecular Cyclization and Ring-Closure Reactions

Intramolecular cyclization is a key strategy for constructing bicyclic pyrazolidinone systems. A novel pathway to 3,4-fused pyrazolidinone-γ-lactams starts from 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines. acgpubs.orgacgpubs.org The synthesis involves hydrazonation, followed by a reduction of the resulting enamino ester and subsequent intramolecular cyclization to furnish the bicyclic product. acgpubs.orgacgpubs.org

Silver-amide catalyzed cycloaddition of azomethine imines with terminal alkynes has been developed to produce 5,7-disubstituted bicyclic products with reversed regioselectivity compared to copper-catalyzed methods. nih.gov The reaction proceeds via a stepwise mechanism involving a 1,2-addition of a metal acetylide to the azomethine imine, followed by intramolecular cyclization of a Lewis acid-activated alkyne intermediate. nih.gov

A three-component cascade process involving Pd-catalyzed carboxamidation of an aryl halide and an active methylene (B1212753) compound with a pyrazolidinone, followed by an intramolecular base-catalyzed aldol-type condensation, yields ring-fused pyrazoloisoquinolinones. researchgate.net

| Bicyclic System | Synthetic Method | Key Intermediates/Catalysts | Starting Materials | Ref |

| Pyrazolo[1,2-a]pyrazoles | [3+2] Cycloaddition | Azomethine imines, Cu(II) catalysts | Pyrazolidin-3-ones, alkynes | mdpi.com |

| Pyrazolo[1,2-a]pyrazoles | C-H Alkenylation-Annulation | Rh(III) catalysts | 1-Arylpyrazolidinones, allenyl acetates | rsc.org |

| Tetrahydropyrazolo[1,5-c]pyrimidines | Multi-step synthesis | 5-{2-[(Alkyl)(Cbz)amino]ethyl}pyrazolidin-3-ones | Methyl acrylate, amines | researchgate.netresearchgate.net |

| Tetrahydropyrazolo[1,5-c]pyrimidines | Reduction/Dearomatization | Sodium borohydride | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 3,4-Fused pyrazolidinone-γ-lactams | Intramolecular Cyclization | Enamino esters | 2,3-Dioxo-4-carboxy-5-(substituted)pyrrolidines | acgpubs.orgacgpubs.org |

| 5,7-Disubstituted bicyclic pyrazolidinones | Ag-catalyzed Cycloaddition | Silver amide catalysts | Azomethine imines, terminal alkynes | nih.gov |

| Pyrazoloisoquinolinones | Three-component cascade | Pd catalysts | Aryl halides, pyrazolidinones | researchgate.net |

Cycloaddition Chemistry Involving Pyrazolidinone Precursors

Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of complex cyclic and bicyclic molecular architectures. In the synthesis of this compound analogs and related fused heterocyclic systems, these reactions are invaluable, allowing for the stereocontrolled formation of multiple carbon-carbon and carbon-heteroatom bonds in a single step. Precursors derived from the pyrazolidinone core, particularly those that can act as dipoles, dienes, or dienophiles, are central to these synthetic methodologies.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of five-membered heterocyclic rings. A prominent application in pyrazolidinone chemistry involves the use of azomethine imines as 1,3-dipoles. mdpi.comacs.org These dipoles are typically generated in situ from pyrazolidinone-based hydrazones. rsc.org The reaction of these azomethine imines with various dipolarophiles, such as alkenes and alkynes, leads to the formation of bicyclic pyrazolidinone derivatives. mdpi.comoup.com

Research has demonstrated that the stereochemical outcome of these cycloadditions can be precisely controlled through catalysis. Both metal-based and organocatalytic systems have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Metal-Catalyzed [3+2] Cycloadditions: Various transition metals, including copper, nickel, and zirconium, have been employed to catalyze these reactions, enabling the synthesis of chiral pyrazolidinone derivatives.

Copper Catalysis: Copper(I) and Copper(II) complexes are effective catalysts for the [3+2] cycloaddition of N,N-cyclic azomethine imines with terminal alkynes and other dipolarophiles. mdpi.comoup.com For instance, a dinuclear copper complex, [Cu(μ-OH)(tmen)]2Cl2, has been shown to be an effective precatalyst for producing N,N-bicyclic pyrazolidinone derivatives from pyrazolidinone-based dipoles and terminal alkynes. oup.com Similarly, Cu(I)-catalyzed reactions with propioloylpyrazoles as dipolarophiles, using a chiral ligand, have yielded cycloadducts with good-to-excellent yields (70–98%) and high enantioselectivities (80–95% ee). nih.gov

Nickel Catalysis: Chiral nickel(II) complexes have been successfully used in asymmetric [3+2] cycloadditions. nih.gov A diastereodivergent process using a Ni(II) catalyst was developed for the reaction between 3-acryloyl-2-oxazolidinone (B1245777) and N,N'-cyclic azomethine imines, leading to enantiopure pyrazolidine (B1218672) derivatives. mdpi.com Reactions of 2-acryloyl-1-benzyl-5,5-dimethyl-3-pyrazolidinone with nitrile oxides catalyzed by a chiral BINIM-Ni(II) complex resulted in enantioselectivities ranging from 79% to 91% ee. nih.gov

Zirconium Catalysis: Chiral zirconium catalysts, prepared in situ from Zr(OPr)4 and a BINOL ligand, have been utilized for asymmetric intramolecular [3+2] cycloadditions of acylhydrazones, producing condensed pyrazolidine derivatives with high stereoselectivity (cis/trans ratio > 1/99) and enantioselectivities up to 97% ee. nih.gov

Organocatalyzed [3+2] Cycloadditions: The use of small organic molecules as catalysts offers an alternative to metal-based systems. Alkaloid catalysts, for example, have been employed in the asymmetric synthesis of bicyclic pyrazolidinones through the [3+2] cycloaddition of azomethine imines with ketenes, achieving excellent enantioselectivity (up to 95% ee) and high diastereoselectivity (up to 27:1 dr). dcu.ie

| Catalyst System | Dipole Precursor | Dipolarophile | Product Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| [Cu(μ-OH)(tmen)]₂Cl₂ | Pyrazolidinone-based dipole | Terminal Alkyne | N,N-Bicyclic Pyrazolidinone | Good | N/A | oup.com |

| Cu(NTf₂)₂ / Chiral Ligand L9 | N,N-Cyclic Azomethine Imine | Propioloylpyrazole | (R)-Bicyclic Pyrazolidinone | 70-98% | 80-95% ee | nih.gov |

| (R)-BINIM-Ni(II) Complex | 2-Acryloyl-1-benzyl-5,5-dimethyl-3-pyrazolidinone | Nitrile Oxide | Isoxazoline-fused Pyrazolidinone | High | 79-91% ee | nih.gov |

| Zr(OPr)₄ / (R)-BINOL | Acylhydrazone | Alkene (intramolecular) | Fused Pyrazolidine | High | >1:99 dr, 72-97% ee | nih.gov |

| Alkaloid Catalyst | Azomethine Imine | Ketenes | Bicyclic Pyrazolidinone | High | up to 27:1 dr, up to 95% ee | dcu.ie |

[4+2] Cycloaddition Reactions (Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. sigmaaldrich.comwikipedia.org In the context of pyrazolidinone chemistry, the pyrazolidinone moiety is often used as a chiral template or auxiliary attached to a dienophile. nih.gov This approach allows for highly stereoselective Diels-Alder reactions when combined with a chiral Lewis acid catalyst.

Research has shown that achiral pyrazolidinone templates appended to common dienophiles, when used with chiral Lewis acids like those derived from copper or palladium, can lead to exceptionally high enantioselectivities, in some cases up to 99% ee. nih.gov The steric bulk of substituents on the pyrazolidinone ring, particularly at the N(1) and C-5 positions, is critical for achieving optimal selectivity. nih.gov Lewis acids with square planar geometries, such as Cu(OTf)2 and Pd(ClO4)2, have proven particularly effective in these transformations. nih.gov

| Dienophile | Diene | Lewis Acid Catalyst | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Pyrazolidinone with N(1)-naphthylmethyl group | Cyclopentadiene | Chiral Cu(II) or Pd(II) | up to 99% | nih.gov |

| Pyrazolidinone with smaller N(1) groups | Cyclopentadiene | Chiral Cu(II) or Pd(II) | Lower | nih.gov |

Other Cycloaddition Strategies

Beyond the more common [3+2] and [4+2] pathways, other cycloaddition methodologies have been explored. For example, [3+3] cycloadditions have been reported where catalytically generated metallo-enolcarbenes react with azomethine imines derived from pyrazolidinones. nih.gov This method provides access to six-membered tetrahydropyridazine rings fused to the pyrazolidinone core. nih.gov Such strategies expand the synthetic toolkit, allowing for the creation of a diverse range of pyrazolidinone-containing heterocyclic systems.

Chemical Reactivity and Transformations of the 5 Methyl 3 Pyrazolidinone Core

Transformations on the Pyrazolidinone Ring System

The pyrazolidinone ring, a saturated five-membered heterocycle containing two adjacent nitrogen atoms and a ketone group, exhibits a rich and varied reactivity. It can undergo oxidation, reduction, and processes that lead to the opening or rearrangement of the ring structure.

Oxidation Reactions of the Pyrazolidinone Moiety

The oxidation of the pyrazolidinone core can lead to several different products, depending on the oxidant used and the substitution pattern of the pyrazolidinone. Common transformations include dehydrogenation to form the corresponding unsaturated pyrazolinone or the formation of dimeric structures. rsc.org For instance, the electrochemical oxidation of 1-phenylpyrazolidin-3-one in acetonitrile (B52724) yields 1-phenylpyrazolin-3-one. rsc.org

Visible-light-induced aerobic oxidation of N1-substituted pyrazolidin-3-ones in the presence of a photocatalyst represents a modern approach to generate azomethine imines. researchgate.net However, this reaction can sometimes be accompanied by a competitive endocyclic oxidation, which results in the formation of 1,2-dihydro-3H-pyrazol-3-one derivatives. researchgate.net The use of stronger oxidizing agents, such as mercuric oxide, on 5-aryl-3-pyrazolidinones can lead to the oxidative fragmentation of the ring system to produce olefins. cdnsciencepub.com This reaction is believed to proceed through an intermediate cyclic α-carbonyl azo compound. cdnsciencepub.com

Furthermore, 5-Methyl-3-pyrazolidinone hydrochloride can be oxidized to its corresponding pyrazolidinone derivatives using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. In some cases, oxidation can lead to dimeric products, as seen in the electrochemical oxidation of 1-phenyl-4,4-dimethylpyrazolidin-3-one. rsc.org A specialized oxidative cascade, triggered by copper(II) acetate (B1210297), can transform Ugi adducts derived from α-hydrazonocarboxylic acids into fused pyrazolidinone systems through a sequence involving a [3+2] cycloaddition and subsequent aerobic oxidation. beilstein-journals.orgd-nb.info

| Starting Material | Reagent(s)/Conditions | Product(s) | Reference |

|---|---|---|---|

| 1-Phenylpyrazolidin-3-one | Electrochemical oxidation | 1-Phenylpyrazolin-3-one | rsc.org |

| N1-Substituted pyrazolidin-3-ones | Visible light, photocatalyst, air | Azomethine imines / 1,2-Dihydro-3H-pyrazol-3-ones | researchgate.net |

| 5-Aryl-3-pyrazolidinones | Mercuric oxide (HgO) | Olefins (via fragmentation) | cdnsciencepub.com |

| 1-(1-methylethyl)-5-methyl-3-pyrazolidinone | Hydrogen peroxide (H₂O₂), Acetic acid | Oxidized pyrazolidinone derivative | mnstate.edu |

| Ugi adduct from α-hydrazonocarboxylic acid | Copper(II) acetate (Cu(OAc)₂) | Fused pyrazolidinone | d-nb.info |

Reduction Reactions and Pathways

The reduction of the pyrazolidinone ring primarily targets the amide carbonyl group. The choice of reducing agent dictates the extent of reduction. Strong reducing agents like lithium aluminum hydride (LAH) can reduce the carbonyl group. tandfonline.com However, the reactivity can be dependent on the substitution at the nitrogen atoms; for example, LAH is most effective on 1,2-disubstituted Δ³-pyrazolin-5-ones. tandfonline.com For the parent this compound, reduction with agents such as sodium borohydride (B1222165) or LAH can yield various reduced forms, and over-reduction can lead to the corresponding 5-methylpyrazolidine.

Catalytic hydrogenation is another widely used method, often employed to reduce the double bond of pyrazolinones to afford pyrazolidinones. tandfonline.com This method has been successfully used to prepare pyrazolidinone itself from its corresponding pyrazolinone precursor. tandfonline.com In more complex systems, such as in the synthesis of chiral pyrazolidinones, catalytic hydrogenation can be used for the selective reductive cleavage of a C-O bond at the C4 position, particularly after the hydroxyl group has been activated by acylation. google.com This highlights the utility of reduction in modifying substituents on the ring without necessarily reducing the core carbonyl. Furthermore, the entire pyrazolidinone moiety can be transformed under reductive conditions into analogues of β-alanine. rsc.org

| Starting Material/Precursor | Reagent(s)/Conditions | Product(s) | Reference |

|---|---|---|---|

| Pyrazolinones | Catalytic Hydrogenation (e.g., H₂/Pd) | Pyrazolidinones | tandfonline.com |

| 1,2-Disubstituted Δ³-pyrazolin-5-ones | Lithium aluminum hydride (LAH) | Pyrazolidinones | tandfonline.com |

| This compound hydrochloride | LiAlH₄ or NaBH₄ | Reduced forms / 5-Methylpyrazolidine | |

| N²,O-bis-acylated 4-hydroxypyrazolidinone | Catalytic Hydrogenation | 4-Deoxy-pyrazolidinone | google.com |

| C-Glycosyl pyrazolidinone | Reduction | Glycosyl β-alanine analog | rsc.org |

Ring-Opening and Rearrangement Processes

The pyrazolidinone ring can undergo several fascinating ring-opening and rearrangement reactions, often induced by photochemical or thermal means. A notable transformation is the photochemical ring contraction of 2-phenylpyrazolidin-3-ones, which yields 1-anilino-azetidin-2-ones, a class of β-lactams. rsc.orgacs.org This rearrangement proceeds with retention of stereochemistry. rsc.org

Ring-opening can also be a consequence of oxidation. The oxidation of certain pyrazoline intermediates, formed during multi-step syntheses, can lead to ring-opened azo or hydrazono derivatives as an alternative pathway to the formation of fused pyrazolidinone rings. beilstein-journals.org A more drastic ring cleavage is observed in the oxidative fragmentation of 5-aryl-3-pyrazolidinones with mercuric oxide, which breaks down the ring to form olefins. cdnsciencepub.com

Rearrangements can also lead to different heterocyclic systems. For example, a "ring switching" transformation has been observed where a 4-benzyloxycarbonylamino-5-phenylpyrazolidinone derivative, upon treatment with acetone (B3395972) and an acid catalyst, rearranges into an N-iminohydantoin. arkat-usa.org In a different process, the attempted deprotection of a Cbz group from a similar pyrazolidinone via catalytic hydrogenation resulted in an unexpected rearrangement to an N-aminohydantoin. arkat-usa.org

Reactivity at Nitrogen Centers (N1 and N2)

The two nitrogen atoms within the this compound core, designated N1 and N2, exhibit distinct reactivity profiles, allowing for selective functionalization. The N1 atom, being a hydrazinic nitrogen, is generally more nucleophilic than the N2 atom, which is part of an amide linkage. ru.nl

Alkylation and Acylation Strategies

The differential nucleophilicity of the two nitrogen atoms is the key to selective functionalization. The N1 nitrogen readily reacts with a variety of electrophiles. For instance, it reacts with aldehydes or ketones, often under acidic catalysis, to form the corresponding azomethine imines. arkat-usa.org

Once the N1 position is substituted (e.g., alkylated or acylated), the N2 (amidic) nitrogen can be functionalized. arkat-usa.orgresearchgate.net Alkylation of the N2 position is typically achieved using primary alkyl halides in the presence of a base in a polar aprotic solvent. arkat-usa.orgresearchgate.net This sequential N1, then N2, functionalization provides a powerful strategy for creating fully substituted 1,2-disubstituted pyrazolidinones. arkat-usa.orgresearchgate.net

Acylation reactions also show selectivity. N1-acylation of pyrazolidinones is a straightforward process that can be accomplished using acid chlorides or carboxylic acids activated with coupling reagents. mnstate.edu The resulting pyrazolidinone moiety can be further acylated, demonstrating its utility as a scaffold in synthesis. rsc.org

| Nitrogen Center | Reaction Type | Reagent(s)/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N1 (Hydrazinic) | Reductive Alkylation | Aldehydes/Ketones, H₂, Pd/C | N1-Alkyl pyrazolidinone | arkat-usa.org |

| N1 (Hydrazinic) | Acylation | Acid chloride (RCOCl), base | N1-Acyl pyrazolidinone | mnstate.edu |

| N2 (Amidic) | Alkylation | Alkyl halide (R-X), base (e.g., K₂CO₃), DMF | N1,N2-Disubstituted pyrazolidinone | arkat-usa.orgresearchgate.net |

| N1 (Hydrazinic) | Formation of Azomethine Imine | Aldehyde/Ketone, acid catalyst | N1-alkylidene pyrazolidinone N,N-betaine | arkat-usa.org |

Functional Group Interconversions on Nitrogen

Functional groups introduced onto the nitrogen atoms can be further transformed, expanding the synthetic utility of the pyrazolidinone core. A key example is the reduction of azomethine imines, which are readily formed at the N1 position. arkat-usa.org These intermediates can be reduced by complex metal hydrides, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to furnish N1-alkylated pyrazolidinones. arkat-usa.orgresearchgate.net This two-step sequence of condensation followed by reduction serves as an effective method for the reductive alkylation of the N1 position. arkat-usa.org

Protecting groups are commonly used on the nitrogen atoms during multi-step syntheses and their removal represents another important functional group interconversion. For example, a tert-butoxycarbonyl (Boc) group attached to the N2 nitrogen can be efficiently removed under acidic conditions to liberate the free N-H group, making it available for subsequent reactions. google.com Similarly, other protecting groups like the carbobenzyloxy (Cbz) group can be removed, although this can sometimes trigger unexpected rearrangements of the pyrazolidinone ring. arkat-usa.org The basic nature of the sp2-hybridized N2 nitrogen in the pyrazole (B372694) ring system suggests its reactivity towards various electrophiles, a principle that extends to the pyrazolidinone core. nih.gov

Reactivity at the Carbonyl Group (C3)

The carbonyl group at the C3 position is a key functional group that influences the chemical properties of the pyrazolidinone ring and participates in several important transformations. While it is part of a relatively stable five-membered ring amide (a lactam), it still exhibits reactivity characteristic of a carbonyl function, primarily through reduction and ring transformation reactions.

Reduction Reactions:

The carbonyl group of the pyrazolidinone ring can be subjected to reduction. The outcomes of these reactions are dependent on the reducing agents and reaction conditions employed. For instance, the reduction of pyrazolidinones is a known method for the synthesis of 3-pyrazolines. csic.es The hydrochloride salt of this compound can undergo reduction to yield different reduced forms, although specific reagents for the parent compound are not extensively detailed in readily available literature. In related, more complex pyrazolidinone systems, selective reductions are crucial. For example, in the synthesis of certain 4,5-disubstituted pyrazolidinones, a key step involves the selective reductive cleavage of a C-O bond adjacent to the carbonyl group, a process that is significantly influenced by the substituents on the ring and reaction conditions such as solvent and the presence of additives like tertiary amines. google.com

Ring Contraction to β-Lactams:

A notable transformation involving the C3-carbonyl and the adjacent nitrogen atoms is the photochemically mediated ring contraction of pyrazolidin-3-ones to form β-lactams. acs.org This reaction represents a significant structural alteration of the heterocyclic core and highlights the potential of the pyrazolidinone system as a precursor for other important heterocyclic structures like the azetidin-2-one (B1220530) (β-lactam) ring, which is a core component of many antibiotic drugs. acs.org

The table below summarizes the key transformations involving the C3-carbonyl group.

| Transformation | Description | Significance | Reference |

| Reduction | The C3 carbonyl can be reduced to a methylene (B1212753) group or a hydroxyl group, depending on the reagents and conditions. | Synthesis of related heterocyclic structures like 3-pyrazolines. | csic.es |

| Ring Contraction | Photochemically induced rearrangement to form a four-membered β-lactam ring. | Provides a synthetic route to β-lactam antibiotic substitutes. | acs.org |

Reactivity at the Methyl Group (C5) and Other Substituent Positions

The C5 position, which bears the methyl group, is another site of significant reactivity in the this compound core. The protons on the methyl group and the proton on the C5 carbon itself can be abstracted under basic conditions, generating a nucleophilic center that can react with various electrophiles.

Alkylation and Condensation Reactions:

The methyl group at the C5 position can be functionalized through reactions such as alkylation and condensation. For instance, in the presence of a base like sodium methoxide (B1231860) in methanol (B129727) or ethanol (B145695), this compound can react with electrophiles. A prominent example is its condensation with aldehydes, such as 5-chloro-2-benzaldehyde derivatives, to form Schiff bases or other heterocyclic adducts. The regioselectivity of these reactions can be influenced by factors like solvent polarity and temperature.

The general principle of this reactivity is the deprotonation at the α-carbon (C5) to the carbonyl group, which is a common feature in carbonyl chemistry. Although the C5 carbon is also adjacent to a nitrogen atom, its position alpha to the C3-carbonyl makes its attached protons acidic enough to be removed by a suitable base. This allows for the introduction of various substituents at this position. The hydrochloride salt of this compound is also noted to undergo substitution reactions at the C5-methyl group under appropriate conditions.

Horner-Wadsworth-Emmons Approach:

In more complex synthetic schemes involving related pyrazolidinone structures, the C5 position can be functionalized using powerful synthetic tools. For example, a Horner-Wadsworth-Emmons approach has been used to create 4-methylidenepyrazolidin-3-ones. thieme-connect.com This methodology involved the addition of Grignard reagents to a 4-diethoxyphosphoryl-pyrazolidin-3-one intermediate at the C5 position to introduce substituents like a methyl group. thieme-connect.com This demonstrates the accessibility of the C5 position to strong carbon nucleophiles for C-C bond formation. thieme-connect.com

The table below details some of the key transformations at the C5 position.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Condensation | Aldehydes (e.g., 5-chloro-2-benzaldehyde), Sodium Methoxide, Methanol | Schiff bases / Heterocyclic adducts | |

| Substitution | General (unspecified) | C5-functionalized pyrazolidinones | |

| Grignard Addition | Grignard reagents (e.g., MeMgCl), THF | 5-substituted pyrazolidinones | thieme-connect.com |

Advanced Derivatization and Functionalization Strategies for 5 Methyl 3 Pyrazolidinone

Synthesis of Polysubstituted 3-Pyrazolidinones

The synthesis of polysubstituted 3-pyrazolidinones, including those with a methyl group at the 5-position, is a key area of research aimed at creating structural diversity. arkat-usa.org These methods allow for the introduction of various functional groups at different positions of the pyrazolidinone ring, leading to a wide array of derivatives with potential applications in pharmaceuticals and catalysis. arkat-usa.org

Common synthetic strategies involve the cyclization of precursors like α,β-unsaturated esters or β-hydroxy esters with hydrazine (B178648) derivatives. arkat-usa.orgresearchgate.net For instance, the reaction of hydrazine derivatives with α,β-unsaturated esters, often catalyzed by copper or nickel complexes, provides a direct route to 3-pyrazolidinone derivatives. Another approach involves the use of β-hydroxy esters, which undergo cyclization with hydrazine derivatives to form the pyrazolidinone ring. arkat-usa.org

A significant advancement in this area is the sequential derivatization of the pyrazolidinone core. This allows for the stepwise introduction of substituents at the N(1) and N(2) positions, as well as at other positions on the ring. For example, a five-step synthesis has been developed to produce fully substituted (4R,5R)-4-aminopyrazolidin-3-ones. arkat-usa.org This process includes the initial preparation of 5-substituted (4R,5R)-4-benzyloxycarbonylamino-3-pyrazolidinones, followed by reductive alkylation at N(1), alkylation of the N(2) position, and finally, deprotection and further functionalization of the amino group. arkat-usa.org This stepwise approach offers precise control over the substitution pattern, enabling the synthesis of highly functionalized molecules. arkat-usa.org

Table 1: Synthetic Strategies for Polysubstituted 3-Pyrazolidinones

| Strategy | Precursors | Key Steps | Notes |

|---|---|---|---|

| Cyclization of α,β-Unsaturated Esters | Hydrazine derivatives, α,β-unsaturated esters | Michael addition followed by intramolecular cyclization. | Often catalyzed by transition metals like copper or nickel. |

| Cyclization of β-Hydroxy Esters | Hydrazine derivatives, β-hydroxy esters | Cyclization under specific reaction conditions. | Provides an alternative route to the pyrazolidinone core. arkat-usa.org |

| Sequential Derivatization | 5-substituted 4-amino-3-pyrazolidinones | Reductive alkylation, N-alkylation, deprotection. | Allows for stepwise functionalization at multiple positions. arkat-usa.org |

| 'Ring Switching' Transformation | 5,6-dihydro-2H-pyran-2-one, hydrazine hydrate (B1144303) | Reaction in ethanol (B145695) at room temperature. | Yields 5-(2-hydroxyethyl)pyrazolidin-3-one (B575805) quantitatively. researchgate.net |

Incorporation of Chiral Auxiliaries and Stereocontrol Elements

Achieving stereocontrol in the synthesis of 5-methyl-3-pyrazolidinone derivatives is critical for their application as chiral building blocks, ligands, and catalysts. arkat-usa.orgresearchgate.net The incorporation of chiral auxiliaries and other stereocontrol elements allows for the synthesis of enantiomerically pure or enriched compounds.

One effective strategy involves the use of chiral auxiliaries derived from natural products, such as camphor. arkat-usa.org Camphor-derived pyrazolidinones have been successfully employed to direct the stereochemical outcome of subsequent reactions. arkat-usa.org These auxiliaries create a chiral environment that influences the approach of reagents, leading to high levels of stereoselectivity.

Another approach focuses on the inherent chirality of substituted pyrazolidinones themselves. For example, polysubstituted chiral 3-pyrazolidinones have been used as templates in stereoselective reactions, including enantioselective Diels-Alder cycloadditions. arkat-usa.org The stereocenters within the pyrazolidinone ring dictate the facial selectivity of the reaction, resulting in the formation of specific stereoisomers of the products.

Recent research has also demonstrated the use of biocatalysis to achieve high levels of stereocontrol. The enzyme ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been shown to catalyze the hydroamination of fumarate (B1241708) with arylhydrazines, yielding optically pure (S)-N-arylated aspartic acids which can then be cyclized to chiral pyrazolidin-3-ones with excellent enantiomeric excess (>99% ee). acs.org This chemoenzymatic approach provides a powerful and environmentally friendly method for accessing enantiomerically pure pyrazolidinones.

Furthermore, highly enantioselective conjugate additions of hydrazines to α,β-unsaturated imides have been developed. This method, which can be influenced by the choice of an achiral template, allows for the synthesis of a variety of chiral pyrazolidinones with high selectivity, making them accessible for use as chiral auxiliaries and ligands. researchgate.net

Design and Synthesis of Amino Acid-Derived 3-Pyrazolidinones

The integration of amino acid motifs into the 3-pyrazolidinone scaffold has led to the development of novel compounds with significant potential in medicinal chemistry, particularly as peptide mimetics. researchgate.net These derivatives combine the structural features of amino acids and the pyrazolidinone ring, offering unique three-dimensional arrangements and functional group displays.

A common synthetic route to amino acid-derived 3-pyrazolidinones starts from N-protected amino acids. For instance, N-Boc-glycine can be converted in four steps to 5-tert-butoxycarbonylaminomethyl-3-pyrazolidinones. researchgate.net This sequence typically involves a Masamune-Claisen homologation, reduction, O-mesylation, and subsequent cyclization with a hydrazine derivative. researchgate.net The resulting N-protected pyrazolidinone can be deprotected to yield the free amine, which serves as a versatile intermediate for further functionalization. researchgate.net

Similarly, non-racemic 3-pyrazolidinones have been prepared from L-phenylalanine. arkat-usa.org The synthesis begins with the conversion of N-Cbz-(S)-phenylalanine into a β-keto ester, followed by reduction to a β-hydroxy ester. After mesylation, cyclization with hydrazine hydrate yields the desired pyrazolidinone derivative. arkat-usa.org

These amino acid-derived pyrazolidinones are valuable intermediates for the synthesis of more complex heterocyclic systems. For example, hydrogenolytic deprotection of 5-(N-alkyl-N-Cbz-aminomethyl)pyrazolidin-3-ones followed by cyclization has been used to create novel perhydroimidazo[1,5-b]pyrazole systems. researchgate.net

Table 2: Synthesis of Amino Acid-Derived 3-Pyrazolidinones

| Starting Amino Acid | Key Synthetic Steps | Resulting Pyrazolidinone Derivative |

|---|---|---|

| N-Boc-glycine | Masamune-Claisen homologation, reduction, O-mesylation, cyclization | 5-tert-butoxycarbonylaminomethyl-3-pyrazolidinones researchgate.net |

| N-Cbz-(S)-phenylalanine | Conversion to β-keto ester, reduction, mesylation, cyclization | Non-racemic pyrazolidin-3-ones arkat-usa.org |

Development of Novel Heterocyclic Systems Incorporating the this compound Moiety

The this compound ring serves as a versatile building block for the construction of novel fused and bicyclic heterocyclic systems. arkat-usa.orgresearchgate.net These complex structures are of significant interest due to their potential biological activities and applications in materials science.

One prominent strategy for constructing fused systems is through intramolecular cyclization reactions. For example, the "tert-amino effect" has been utilized in the synthesis of fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. beilstein-journals.org This involves the Knoevenagel condensation of a 5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde with active methylene (B1212753) compounds, followed by an intramolecular cyclization. beilstein-journals.org

Another powerful method is the 1,3-dipolar cycloaddition of azomethine imines derived from 3-pyrazolidinones. researchgate.netarkat-usa.org These dipoles react with various dipolarophiles, such as alkynes and alkenes, to form bicyclic pyrazolidinones, including pyrazolo[1,2-a]pyrazoles. researchgate.netarkat-usa.orgmdpi.com The stereoselectivity of these cycloadditions can often be controlled, leading to the formation of specific stereoisomers. arkat-usa.orgarkat-usa.org This approach is particularly valuable for creating peptide mimetics with constrained conformations. arkat-usa.orgresearchgate.net

Furthermore, catalytic system-controlled divergent reactions have been developed to construct diverse nitrogen-containing heterocycles. For instance, the reaction of pyrazolidinones with 3-alkynyl-3-hydroxyisoindolinones can be directed by different catalytic systems to produce distinct heterocyclic scaffolds, including tetrahydropyrimidinones and 3-acylindoles, through selective N-N bond activation.

The synthesis of novel 3,4-fused pyrazolidinone γ-lactam bicyclic moieties has also been achieved. acgpubs.org This involves the hydrazonation of 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines, followed by reduction and intramolecular cyclization to yield the unprecedented fused heterocyclic system. acgpubs.org

These advanced strategies highlight the versatility of the this compound core in generating a wide range of novel and complex heterocyclic structures with significant potential for various applications.

Spectroscopic and Structural Elucidation Methodologies in 5 Methyl 3 Pyrazolidinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Methyl-3-pyrazolidinone, providing detailed information about the atomic arrangement and stereochemistry.

Proton NMR is instrumental in assigning the relative and absolute stereochemistry of substituted pyrazolidinones. The chemical shifts and coupling constants of the protons on the pyrazolidinone ring are particularly diagnostic. For instance, in derivatives of this compound, the coupling constants between vicinal protons can help determine the cis or trans relationship of substituents. ipb.pt The stereochemistry of related pyrazolidinone systems has been successfully determined using ¹H NMR, often in conjunction with other techniques like X-ray crystallography. acs.org

In the ¹H NMR spectra of pyrazolidinone derivatives, the protons attached to the heterocyclic ring typically resonate at specific chemical shifts. For example, protons on aziridine (B145994) rings, a related three-membered heterocycle, appear around δ 1.5 ppm. ipb.pt The chemical shifts in this compound would be influenced by the methyl group and the carbonyl function.

| Proton Type | Typical Chemical Shift Range (ppm) | Notes |

| CH₃ | ~1.2-1.5 | Influenced by the ring structure. |

| CH₂ | ~2.0-3.0 | Diastereotopic protons may show distinct signals. |

| CH (at C5) | ~3.5-4.5 | Position is sensitive to substituents and stereochemistry. |

| NH | Variable | Broad signal, position dependent on solvent and concentration. |

This table presents generalized data; actual values can vary based on the specific derivative and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. chemguide.co.uk The chemical shifts of the carbon atoms in the pyrazolidinone ring are indicative of their chemical environment. The carbonyl carbon (C=O) is typically found significantly downfield, often in the range of 150-200 ppm. chemguide.co.uk The carbon bearing the methyl group (C5) and the adjacent methylene (B1212753) carbon (C4) will have distinct signals that help to confirm the core structure of this compound. In a study on related 1-phenyl-3-pyrazolidinones, the ¹³C NMR chemical shift of the N-phenyl group was used to correlate with inhibitor potency. nih.gov

| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |

| CH₃ | ~15-25 | |

| C4 | ~30-40 | |

| C5 | ~45-55 | |

| C3 (C=O) | ~170-180 | The carbonyl carbon is significantly deshielded. |

This table presents generalized data; actual values can vary based on the specific derivative and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for conformational analysis. columbia.edu NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 4-5 Å. columbia.edumdpi.com This information is critical for determining the preferred conformation of the five-membered pyrazolidinone ring, which can exist in various envelope or twisted forms. researchgate.net For instance, NOESY can reveal spatial relationships between the methyl group at C5 and other protons on the ring or on substituents, thereby defining the molecule's three-dimensional shape in solution. mdpi.comchemrxiv.org The structures of cycloadducts of pyrazolidinones have been determined using NOESY spectroscopy. znaturforsch.com

Carbon (13C) NMR for Structural Characterization

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. edinst.commt.com The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which typically appears around 1700 cm⁻¹. Other characteristic bands include N-H stretching and bending vibrations, as well as C-H stretching and bending from the methyl and methylene groups.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in Raman spectra, non-polar bonds, such as the C-C backbone, often produce stronger signals. mt.comspectroscopyonline.com The sharpness of Raman peaks can aid in distinguishing between different vibrational modes. researchgate.net For instance, the symmetric and asymmetric stretches of the methyl group can be identified. spectroscopyonline.comspectroscopyonline.com

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H | Stretch | 3200-3400 (broad) | |

| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 |

| C=O | Stretch | ~1700 (strong) | ~1700 |

| N-H | Bend | 1500-1600 | |

| CH₂/CH₃ | Bend | 1350-1470 | 1350-1470 |

| C-N | Stretch | 1000-1250 |

This table presents generalized data; actual values can vary based on the specific derivative and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. scienceready.com.aututorchase.com In a typical mass spectrum, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound (100.12 g/mol for this compound).

The fragmentation of the molecular ion provides a "fingerprint" that can help to confirm the structure. tutorchase.com Common fragmentation pathways for cyclic compounds involve the loss of small, stable molecules or radicals. For this compound, potential fragmentations could include the loss of the methyl group, cleavage of the N-N bond, or ring-opening followed by further fragmentation. The analysis of these daughter ions helps to piece together the molecular structure. tutorchase.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have been used for the analysis of pyrazolone (B3327878) derivatives. nih.gov

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [C₄H₈N₂O]⁺ | 100 | Molecular Ion |

| [C₃H₅N₂O]⁺ | 85 | Loss of CH₃ |

| [C₄H₇NO]⁺ | 85 | Loss of NH |

| [C₂H₅N]⁺ | 43 | Fragment from ring cleavage |

This table presents hypothetical fragmentation data for illustrative purposes. Actual fragmentation patterns can be complex and depend on the ionization method.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. caltech.edunih.gov For derivatives of this compound that are chiral, X-ray analysis of a single crystal can unambiguously determine the (R) or (S) configuration at the stereogenic center(s). acs.orgdcu.ie This technique has been crucial in confirming the stereochemical outcomes of asymmetric syntheses of pyrazolidinone derivatives. researchgate.net

The solid-state structure also reveals intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound. The determination of the absolute configuration is often aided by the calculation of the Flack parameter. caltech.edunih.gov

| Structural Parameter | Typical Value Range | Notes |

| C-C Bond Length | 1.50 - 1.54 Å | |

| C-N Bond Length | 1.45 - 1.49 Å | |

| N-N Bond Length | ~1.45 Å | |

| C=O Bond Length | ~1.23 Å | |

| Ring Conformation | Envelope or Twisted | The five-membered ring is non-planar. |

This table presents generalized data from related structures; specific values for this compound would require experimental determination.

Chiroptical Spectroscopy in this compound Research

Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. These methods are particularly valuable in the stereochemical analysis of compounds like this compound, which contains a stereocenter at the C(5) position. By analyzing the differential interaction of chiral molecules with left and right circularly polarized light, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) offer deep insights into the absolute configuration and conformational preferences of these heterocyclic systems.

Circular Dichroism (CD) for Configurational Assignment

Circular Dichroism (CD) spectroscopy is a powerful and sensitive method for determining the absolute configuration of chiral compounds, including 5-substituted pyrazolidin-3-ones. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides information about the electronic transitions within the molecule and how they are perturbed by the chiral environment.

For pyrazolidin-3-ones, which can be considered heterocyclic analogs of γ-lactams, the electronic transitions of the amide chromophore are of primary interest. figshare.com Typically, two main electronic transitions are observed for amides and lactams in the accessible UV region: a lower energy n-π* transition and a higher energy π-π* transition. figshare.com The sign and magnitude of the Cotton effect (CE) associated with these transitions, particularly the n-π* transition, can be directly correlated with the absolute configuration of the stereogenic center at C(5) and the conformation of the five-membered ring. figshare.comacs.org

Research has shown that the sign of the n-π* Cotton effect, which appears in the 230-250 nm region for pyrazolidin-3-ones, is a reliable indicator of the absolute configuration at C(5). acs.org This correlation is often interpreted using empirical rules, such as Weigang's lactam sector rule. acs.org According to this rule, the conformation of the pyrazolidinone ring is the primary determinant of the sign of the n-π* CE. acs.org The five-membered ring in these compounds typically adopts an envelope conformation, where the C(5) atom is out of the plane of the other four atoms. The orientation of the substituent at C(5) (quasi-equatorial or quasi-axial) influences this conformation and, consequently, the observed CD spectrum. acs.org

For instance, in a study of various 5-substituted pyrazolidin-3-ones, it was established that for compounds with an (R) configuration at C(5) and a specific ring conformation, a negative n-π* Cotton effect is observed. figshare.com Conversely, a positive n-π* Cotton effect can indicate a different ring conformation or an opposite configuration at C(5). figshare.com The presence of substituents on the nitrogen atoms (N(1) and N(2)) can also significantly influence the conformation of the pyrazolidinone ring due to steric interactions, thereby affecting the CD spectrum. acs.org

The table below presents selected data from a study on 5-substituted pyrazolidin-3-ones, illustrating the relationship between the structure and the observed Cotton effects.

| Compound | Configuration at C(5) | Solvent | λmax (nm) [Δε] (n-π) | λmax (nm) [Δε] (π-π) |

|---|---|---|---|---|

| (5R)-5-((R)-1,2-dihydroxyethyl)-pyrazolidin-3-one | R | MeOH | 231 (-1.31) | 199 (-2.24) |

| (5R)-5-((R)-1,2-dihydroxyethyl)-2-methyl-pyrazolidin-3-one | R | MeOH | 230 (-1.60) | 201 (-2.00) |

| (5R)-5-((R)-1,2-dihydroxyethyl)-1-methyl-pyrazolidin-3-one | R | MeOH | 248 (+0.25) | 210 (-2.05) |

| (5S)-5-((S)-1,2-dihydroxyethyl)-pyrazolidin-3-one | S | MeOH | 231 (+1.25) | 200 (+2.10) |

| (5S)-5-((S)-1,2-dihydroxyethyl)-1-methyl-pyrazolidin-3-one | S | MeOH | 248 (-0.23) | 209 (+1.95) |

This table is generated based on data reported for analogous 5-substituted pyrazolidin-3-ones to illustrate the principles discussed. The specific values for this compound may vary. figshare.com

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.org An ORD spectrum is a plot of specific rotation [α] against wavelength (λ). The curve generated is known as a dispersion curve. In the regions where the molecule absorbs light, the ORD curve shows a characteristic peak and trough, a phenomenon known as the Cotton effect. jascoeurope.comslideshare.net

The CD and ORD phenomena are intimately related through the Kronig-Kramers transforms. pg.edu.pl A CD peak corresponds to the inflection point of a Cotton effect curve in an ORD spectrum. jascoeurope.com A positive Cotton effect in ORD (where the peak is at a longer wavelength than the trough) corresponds to a positive CD band, and a negative Cotton effect (trough at a longer wavelength than the peak) corresponds to a negative CD band. jascoeurope.com

While extensive research has been published on the use of CD spectroscopy for the configurational analysis of pyrazolidinones, specific and detailed Optical Rotatory Dispersion (ORD) studies focused solely on this compound are not prominently featured in the reviewed scientific literature. However, based on the established principles of chiroptical spectroscopy and the known CD data for this class of compounds, the expected characteristics of its ORD spectrum can be inferred.

Given that this compound exhibits a Cotton effect in its CD spectrum associated with the n-π* electronic transition of the amide chromophore around 230-250 nm, its ORD spectrum is expected to display a corresponding Cotton effect in the same wavelength region. figshare.comacs.org For an enantiomer that shows a negative n-π* CD band, the ORD curve would exhibit a negative Cotton effect, characterized by a trough at a longer wavelength and a peak at a shorter wavelength. Conversely, the opposite enantiomer, with a positive n-π* CD band, would show a positive Cotton effect in its ORD spectrum.

The analysis of such an ORD curve would, in principle, provide the same stereochemical information as the CD spectrum regarding the absolute configuration at C(5) and the conformation of the pyrazolidinone ring. libretexts.org Historically, ORD was a primary tool for such determinations before the widespread adoption of CD spectropolarimeters. libretexts.org Today, CD is often preferred for its simpler, single-band appearance for each electronic transition, which can make interpretation more straightforward compared to the sometimes complex, overlapping bands in ORD spectra. ull.es

Computational and Theoretical Studies on 5 Methyl 3 Pyrazolidinone Systems

Electronic Structure and Conformational Analysis

The electronic structure and conformational landscape of 5-methyl-3-pyrazolidinone and its derivatives are crucial for understanding their reactivity and properties. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to study pyrazolidinone systems. magtech.com.cnamazonaws.comle.ac.uk These calculations provide insights into molecular geometries, electronic properties, and the relative stabilities of different tautomers and conformers. nih.gov For instance, DFT studies can map transition states to identify the rate-limiting steps in reactions involving pyrazolidinones.

DFT methods, such as B3LYP and M06-2X, coupled with basis sets like 6-311+G(d,p) and TZVP, have been used to optimize the geometries of pyrazolidinone derivatives. nih.gov These calculations help in predicting spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental values to validate the computational models. nih.gov The choice of functional and basis set can influence the accuracy of the predicted properties, with some functionals being more suitable for specific types of calculations. nih.gov

In the context of reaction mechanisms, DFT is used to evaluate the energetics of different pathways. For example, in the acylation of polyamines by 5-benzoyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-one, DFT calculations (M06-2X/6-311+G(d,p)//M06-2X/6-31G(d,p)) revealed a two-step mechanism involving acylation and proton transfer, with the former being the rate-determining step. researchgate.net

Molecular Mechanics (MMX) and Force Field Calculations

While detailed information on the specific application of Molecular Mechanics (MMX) and force field calculations to this compound is not extensively available in the provided search results, these methods are generally used for conformational analysis of larger systems and to obtain initial geometries for higher-level calculations like DFT. Studies on related pyrazolidinone derivatives have utilized molecular modeling programs with PM3 calculations to gain insight into reaction mechanisms, such as asymmetric induction in cycloaddition reactions. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgsapub.org The energy and symmetry of these orbitals determine the feasibility and stereochemical outcome of a reaction. wikipedia.org

FMO analysis helps in understanding the reactivity of this compound and its derivatives. core.ac.ukresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. malayajournal.org The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. The HOMO, being the electron-donating orbital, points to the regions susceptible to electrophilic attack, while the LUMO, an electron-accepting orbital, indicates sites for nucleophilic attack. malayajournal.org

For pyrazolidinone systems, FMO analysis has been used to rationalize the outcomes of cycloaddition reactions and to understand the regioselectivity and stereoselectivity observed experimentally. sapub.org

Table 1: Frontier Molecular Orbital Data for a Representative Imidazole (B134444) Derivative (Illustrative)

| Orbital | Energy (eV) | Description |

| HOMO | -5.2822 | Indicates potential sites for electrophilic attack, with charge density often localized on the imidazole and phenyl rings. malayajournal.org |

| LUMO | -1.2715 | Indicates potential sites for nucleophilic attack, with charge density often on the imidazole and substituted phenyl rings. malayajournal.org |

| Energy Gap | 4.0106 | A larger gap suggests greater molecular stability and lower chemical reactivity. malayajournal.org |

Note: This data is for a related imidazole compound and serves as an illustrative example of the type of information obtained from FMO analysis. Specific values for this compound would require dedicated calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms involving this compound. researchgate.netresearchgate.netnajah.edu It allows for the exploration of various possible reaction pathways, the identification of transient intermediates, and the characterization of transition states. sigmaaldrich.com

Transition State Analysis

Transition state analysis is a cornerstone of computational reaction mechanism studies. By locating and characterizing the transition state structures, researchers can understand the energy barriers of a reaction. DFT calculations are frequently used to map transition states and identify the rate-limiting steps in synthetic routes involving pyrazolidinones. For example, in the study of cycloaddition reactions, transition state calculations can explain the observed regioselectivity and stereoselectivity. academie-sciences.fr The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes, offering deep insights into the reaction dynamics.

Energetic Profiles of Reaction Pathways

Table 2: Calculated Energetic Data for a 1,3-Dipolar Cycloaddition Reaction Forming a Pyrazolidinone Ring (Illustrative)

| Step | Species | Relative Free Energy (kcal/mol) at B3LYP/6-311+G(d,p) | Relative Free Energy (kcal/mol) at M06-2X/6-31G(d,p) |

| 1 | Reactants | 0.0 | 0.0 |

| 1 | Transition State 1 (TS1-C) | 14.9 | 4.6 |

| 1 | Intermediate (In-C) | -6.0 | -26.1 |

| 2 | Transition State 2 (TS2-C) | 15.8 (from In-C) | 16.9 (from In-C) |

| 2 | Product (C) | -10.1 (from In-C) | -18.5 (from In-C) |

| Overall | Product (C) | -16.1 | -44.6 |

Source: Adapted from a study on the reaction of azomethine imine and α-oxo-ketene. academie-sciences.fr This table illustrates the type of data generated to compare reaction pathways.

Quantitative Structure-Property Relationship (QSPR) Studies on this compound Systems

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. researchgate.netjournaljerr.com These models are instrumental in predicting the properties of new compounds, thereby saving time and resources in experimental work. journaljerr.comresearchgate.net For this compound and its derivatives, QSPR studies can provide valuable insights into how structural modifications influence their characteristics.

Derivation of Molecular Descriptors

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several types:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These relate to the electronic structure of the molecule, such as partial charges on atoms and dipole moments.

Physicochemical Descriptors: These include properties like hydrophobicity (logP) and molar refractivity, which are often calculated from empirical models. researchgate.net

For pyrazolidinone systems, descriptors such as the van der Waals surface area (VSA) and those based on the Partial Equalization of Orbital Electronegativities (PEOE) method can be particularly important for capturing electrostatic interactions. researchgate.net The selection of relevant descriptors is a critical step, often accomplished using statistical methods like genetic algorithms to choose a subset that best correlates with the property of interest. researchgate.netresearchgate.net

Model Building for Physicochemical Properties

Once a set of molecular descriptors has been derived, a mathematical model is built to establish the quantitative relationship between these descriptors and a specific physicochemical property. Multiple Linear Regression (MLR) is a common technique used for this purpose, where the property is expressed as a linear combination of the selected descriptors. researchgate.netresearchgate.net Artificial neural networks (ANNs) are also employed for their ability to model complex, non-linear relationships. researchgate.netjournaljerr.com

For instance, a QSPR model could be developed to predict the solubility of this compound derivatives. The model would be "trained" on a set of known compounds where both the structure and solubility are known. The robustness and predictive power of the resulting model are then evaluated using internal and external validation techniques. researchgate.netresearchgate.net A well-validated QSPR model can then be used to predict the solubility of new, unsynthesized derivatives, guiding the design of compounds with desired properties.

Spectroscopic Prediction and Correlation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical calculations are crucial for understanding experimental spectra and elucidating molecular structure and conformation.

Prediction of Vibrational Frequencies (IR, Raman)

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules. These calculations can predict the positions and intensities of bands in the infrared (IR) and Raman spectra. libretexts.orgd-nb.info By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. americanpharmaceuticalreview.com

For this compound, key vibrational modes include the C=O stretching, N-H bending, and various vibrations of the pyrazolidinone ring and the methyl group. naturalspublishing.com For example, the C=O stretching vibration in pyrazolidinone derivatives is typically observed around 1700 cm⁻¹. DFT calculations can help to understand how factors like substitution on the ring affect the frequency of this and other vibrations. The agreement between calculated and experimental frequencies is often improved by applying a scaling factor to the calculated values to account for systematic errors in the computational method and the neglect of anharmonicity.

Table 1: Predicted Vibrational Frequencies for a Pyrazolidinone Derivative This is a hypothetical table to illustrate the type of data generated. Actual values would depend on the specific derivative and level of theory.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3425 | N-H stretch |

| ν(C=O) | 1720 | 1705 | Carbonyl stretch |

| δ(CH₂) | 1450 | 1455 | Methylene (B1212753) scissoring |

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can be used to calculate the NMR chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) in a molecule. pdx.edu These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. modgraph.co.uk

The calculated chemical shifts for this compound can be compared with experimental data to confirm structural assignments. mnstate.edu For example, the chemical shift of the methyl protons would be influenced by the electronic environment of the pyrazolidinone ring. mnstate.edu Similarly, the chemical shifts of the ring carbons can provide detailed information about the electronic structure. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational effects or intermolecular interactions in solution. modgraph.co.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is a hypothetical table for illustrative purposes. Actual values can vary based on the computational method and solvent.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| CH₃ (¹H) | 2.1 | 2.3 |

| CH₂ (¹H) | 2.5, 2.8 | 2.6, 2.9 |

| NH (¹H) | 5.5 | 5.8 |

| C=O (¹³C) | 175 | 178 |

| CH (¹³C) | 50 | 52 |